molecular formula C20H18N4O2S B11081003 6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11081003
M. Wt: 378.4 g/mol
InChI Key: HYWZEQIDWJVDLE-UHFFFAOYSA-N
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Description

6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrano[2,3-c]pyrazole core through cyclization reactions. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include other pyrano[2,3-c]pyrazole derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

6-amino-3-(2,5-dimethylthiophen-3-yl)-4-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H18N4O2S/c1-10-7-14(11(2)27-10)18-17-16(12-5-4-6-13(8-12)25-3)15(9-21)19(22)26-20(17)24-23-18/h4-8,16H,22H2,1-3H3,(H,23,24)

InChI Key

HYWZEQIDWJVDLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OC

Origin of Product

United States

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